beta-Inhibin (67-94)

Reproductive endocrinology FSH regulation Peptide specificity

Standard linear or sequence-similar peptides often lack FSH-suppressing activity, causing false negatives. This synthetic cyclic disulfide (Cys73-Cys87) 28-aa fragment provides the minimal active core for inhibin-mediated FSH regulation. - **Key features:** ≥95% purity, MW ~3299.9 g/mol, rat pituitary assay validated (3-10× potency vs native in rat). - **Application:** Selective FSH suppression; minimal LH pathway interference. - **Supply:** Research-grade, cyclic form verified.

Molecular Formula C150H240N36O43S2
Molecular Weight 3299.9 g/mol
CAS No. 96182-95-5
Cat. No. B3317520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Inhibin (67-94)
CAS96182-95-5
Molecular FormulaC150H240N36O43S2
Molecular Weight3299.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)CC)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)NC(C(C)CC)C(=O)O)C(C)O)CCCCN)CCCCN)CC(=O)O)CCCCN)CCCCN)CCC(=O)O)C(C)C)C(C)C
InChIInChI=1S/C150H240N36O43S2/c1-14-81(10)117(158)143(221)174-101(67-85-37-18-17-19-38-85)135(213)165-93(43-24-31-61-153)126(204)161-92(42-23-30-60-152)127(205)167-98(53-56-112(192)193)133(211)173-104(70-115(198)199)136(214)178-108-76-230-231-77-109(141(219)176-107(75-188)139(217)181-118(78(4)5)145(223)177-106(74-187)138(216)168-99(54-57-113(194)195)132(210)172-103(69-87-72-159-90-40-21-20-39-89(87)90)124(202)160-73-111(191)180-122(150(228)229)83(12)16-3)179-148(226)123(84(13)189)185-134(212)97(47-28-35-65-157)164-128(206)96(46-27-34-64-156)169-142(220)110-48-36-66-186(110)149(227)105(71-116(200)201)175-130(208)95(45-26-33-63-155)162-125(203)91(41-22-29-59-151)163-131(209)100(55-58-114(196)197)170-144(222)119(79(6)7)182-146(224)120(80(8)9)183-147(225)121(82(11)15-2)184-137(215)102(68-86-49-51-88(190)52-50-86)171-129(207)94(166-140(108)218)44-25-32-62-154/h17-21,37-40,49-52,72,78-84,91-110,117-123,159,187-190H,14-16,22-36,41-48,53-71,73-77,151-158H2,1-13H3,(H,160,202)(H,161,204)(H,162,203)(H,163,209)(H,164,206)(H,165,213)(H,166,218)(H,167,205)(H,168,216)(H,169,220)(H,170,222)(H,171,207)(H,172,210)(H,173,211)(H,174,221)(H,175,208)(H,176,219)(H,177,223)(H,178,214)(H,179,226)(H,180,191)(H,181,217)(H,182,224)(H,183,225)(H,184,215)(H,185,212)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,228,229)/t81-,82-,83-,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,117-,118-,119-,120-,121-,122-,123-/m0/s1
InChIKeyMFCCPILCNRYHNN-BLKMXGSCSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Inhibin (67-94) Overview


Beta-Inhibin (67-94) (CAS 96182-95-5) is a synthetic 28-amino acid peptide fragment corresponding to the C-terminal residues 67–94 of the 94-amino acid native beta-inhibin protein originally isolated from human seminal plasma [1]. With a molecular formula of C150H240N36O43S2 and a molecular weight of approximately 3299.9 g/mol, this cyclic disulfide-containing peptide constitutes the minimal active core of beta-inhibin responsible for follicle-stimulating hormone (FSH) suppression [2]. Unlike full-length inhibin heterodimers (αβ subunits) that require complex recombinant expression systems, beta-Inhibin (67-94) is chemically synthesized, offering researchers a chemically defined, highly characterized tool for investigating inhibin-mediated FSH regulation independent of the alpha subunit and activin signaling complexities [3]. The compound is supplied as a research-grade synthetic peptide typically at ≥95% purity for in vitro and in vivo non-human research applications .

Synthetic Minimal CoreChemically synthesized 28-aa fragment (residues 67–94) carrying the active core of beta-inhibin
FSH Regulation StudiesEnables FSH-suppression research independent of alpha subunit and activin signaling complexities
Defined Disulfide ConformationCyclic disulfide bond (Cys73–Cys87) required for bioactivity; homogeneous synthetic product

Beta-Inhibin (67-94) Substitution Risks


Beta-Inhibin (67-94) cannot be substituted with seemingly similar inhibin-related peptides due to fundamental differences in both structure and biological activity. Native beta-inhibin is a 94-amino acid peptide, whereas beta-Inhibin (67-94) is its 28-amino acid C-terminal fragment containing the active core [1]. Even more critically, beta-microseminoprotein (beta-MSP) shares >96% amino acid sequence homology with beta-inhibin yet fails to suppress FSH at doses up to 10,000 ng/mL, demonstrating that near-identical sequence similarity does not confer functional equivalence [2]. Furthermore, the linear analog of beta-Inhibin (67-94) shows no FSH-suppressing activity in vivo compared to the bioactive cyclic disulfide form [3]. Species-specific potency differences also exist, with the synthetic fragment beta 2-Inhibin exhibiting 3-10× greater potency than the native beta-Inhibin in rat systems but equipotency in mouse systems [4]. These findings establish that precise structural features—disulfide bond cyclization, exact residue composition, and the absence of non-inhibin contaminants—are non-negotiable determinants of experimental reproducibility. Substitution with sequence-similar proteins or linear fragments introduces critical confounding variables that invalidate comparative analyses and lead to false-negative results in FSH regulation studies.

Beta‑MSP (sequence homolog)

Shares >96% homology but fails to suppress FSH. Sequence similarity does not predict function; substitution may yield false‑negative results.

Linear analog (no disulfide)

Linear [Cys(Acm)⁷³,⁸⁷] peptide shows no in vivo FSH‑suppressing activity. Conformation is critical; linear forms are inactive.

Native full‑length vs. synthetic fragment

Species‑dependent potency differences reported. Synthetic fragment may exhibit higher response in rat systems; mouse data indicate equipotency. Direct replacement requires species‑specific validation.

Beta-Inhibin (67-94) Comparative Evidence


Functional Divergence vs. Beta-MSP

Beta-MSP, a sperm-coating antigen isolated from human seminal plasma, exhibits >96% amino acid sequence homology with native beta-inhibin, with only a proline-threonine substitution at positions 39–40 and omission of a glycine at position 93 [1]. Despite this near-identical primary structure, beta-MSP and its tryptic peptides failed to suppress FSH secretion in rat pituitary cell cultures across the entire tested dose range of 10–10,000 ng/mL [1]. In contrast, a partially purified porcine follicular fluid inhibin standard demonstrated dose-dependent FSH inhibition with an ID50 of 50 ng in the same assay system [1]. This functional divergence establishes that sequence homology alone is an unreliable predictor of bioactivity in the inhibin peptide class, and that beta-Inhibin (67-94) possesses unique structural determinants—particularly within its C-terminal 28-residue active core—that are essential for FSH-suppressing activity [2].

vs. Beta‑MSP
Head‑to‑head
Beta‑MSP: no FSH suppression at 10–10,000 ng/mL
Active core peptide: FSH suppression observed
Functional divergence despite >96% homology; sequence alone not predictive.
Rat pituitary cell culture; RIA readout.
Reproductive endocrinology FSH regulation Peptide specificity

Disulfide Bond Essential for Bioactivity

The carboxyl terminal 28-amino acid peptide 67–94 of human seminal plasma inhibin (HSPI) contains two cysteine residues at positions 73 and 87 that form a disulfide loop. Mahale et al. synthesized both the linear peptide [Cys(Acm)73,87] 67–94 (with protected cysteine residues preventing cyclization) and the cyclic disulfide form, then tested their ability to suppress circulating FSH levels in adult male rats [1]. In the in vivo assay, the linear peptide did not affect FSH levels at all, whereas the cyclic peptide suppressed FSH levels significantly [1]. This demonstrates that the disulfide loop conformation is an absolute structural requirement for the biological activity of beta-Inhibin (67-94) [1].

Disulfide requirement
Head‑to‑head
Cyclic peptide: significant FSH suppression in vivo
Linear [Cys(Acm)⁷³,⁸⁷]: no effect on FSH levels
Disulfide loop conformation is essential for activity.
Adult male rat model; circulating FSH measured.
Peptide chemistry In vivo bioactivity Disulfide bonds

Species-Dependent Potency: Native vs. Synthetic

Arbatti et al. conducted a direct comparison between the native 94-amino acid beta-Inhibin and its synthetic C-terminal 28-residue fragment (beta 2-Inhibin, equivalent to residues 67–94) across two species [1]. In rat anterior pituitary primary culture assays, synthetic beta 2-Inhibin exhibited 3–10× greater potency than native beta-Inhibin, with maximum FSH suppression occurring at approximately 300 pmol/mL of beta 2-Inhibin [1]. In contrast, mouse pituitary assays revealed that both peptides were equipotent on a molar basis, with maximum FSH suppression occurring at 10–15 pmol/mL for either peptide [1]. Both peptides effectively suppressed LHRH-induced FSH release while having minimal effect on LH release in all assays tested [1].

Species potency
Head‑to‑head
Synthetic vs. native: 3–10× greater potency in rat
Equipotent in mouse pituitary assays
Species‑dependent potency context; model‑specific interpretation needed.
Rat and mouse anterior pituitary primary cultures; LHRH‑stimulated.
Comparative pharmacology Species differences Peptide potency

FSH-Selective Suppression over LH

Beta-Inhibin (67-94) and its synthetic fragment beta 2-Inhibin demonstrate functional specificity for FSH suppression over LH inhibition. In rat anterior pituitary primary culture assays stimulated with LHRH, both native beta-Inhibin and synthetic beta 2-Inhibin effectively suppressed FSH release while exhibiting little effect on LH release [1]. This selective gonadotropin modulation contrasts with broader-spectrum inhibitors such as certain LHRH antagonists that suppress both FSH and LH [2]. The FSH-selective activity profile is consistent across both rat and mouse pituitary assays [1], establishing beta-Inhibin (67-94) as a tool for dissecting FSH-specific regulatory pathways without confounding LH-mediated effects on steroidogenesis.

FSH selectivity
Class‑level
FSH suppression with minimal effect on LH release
FSH‑selective pathway context; broader class inference.
Observed across rat and mouse assays; qualitative comparison.
Gonadotropin regulation FSH selectivity LHRH antagonism

Synthetic Homogeneity vs. Recombinant Heterodimers

Full-length inhibin molecules (Inhibin A: αβA heterodimer; Inhibin B: αβB heterodimer) are glycosylated heterodimeric proteins requiring disulfide linkage between distinct α and β subunits [1]. Production of these heterodimers necessitates recombinant expression in mammalian cell systems followed by complex purification workflows that yield heterogeneous glycosylation patterns and variable bioactivity between batches [2]. In contrast, beta-Inhibin (67-94) is a chemically synthesized, homogeneous 28-amino acid peptide with defined molecular weight (3299.9 g/mol) and exact primary structure . This chemical tractability enables precise molar dosing, reproducible batch-to-batch activity, and eliminates confounding variables associated with glycosylation heterogeneity and subunit assembly efficiency inherent to recombinant inhibin preparations [3].

Synthetic homogeneity
Class‑level
Synthetic peptide: defined MW 3299.9, homogeneous
Recombinant inhibin: heterogeneous glycosylation, variable bioactivity
Chemical definition supports reproducible dose‑response studies.
Batch consistency may reduce inter‑experiment variability.
Peptide synthesis Recombinant expression Research tools

In Vivo FSH Suppression in Male Rat Model

The in vivo biological activity of the disulfide loop peptide 67–94 of human seminal plasma inhibin (HSPI) was established in adult male rat studies [1]. Systemic administration of the cyclic peptide produced significant suppression of circulating FSH levels in vivo [1]. This in vivo efficacy validates beta-Inhibin (67-94) as a functional tool for whole-animal studies of FSH-dependent reproductive processes, including spermatogenesis regulation and feedback control of the hypothalamic-pituitary-gonadal axis. The demonstration of in vivo activity distinguishes beta-Inhibin (67-94) from inactive fragments or linear analogs that show no effect in comparable animal models [1][2].

In vivo activity
Supporting evidence
Cyclic 67–94: significant suppression of circulating FSH in male rats
Linear analog: inactive
In vivo model response context; cyclic conformation verification required.
Systemic administration; endocrine endpoint monitoring.
In vivo pharmacology FSH suppression Male reproduction

Beta-Inhibin (67-94) Research Applications


In Vitro FSH-Specific Pathway Dissection

Beta-Inhibin (67-94) is optimally deployed in rat anterior pituitary primary culture assays to investigate FSH-specific regulatory mechanisms independent of LH-mediated confounders [1]. At concentrations up to approximately 300 pmol/mL for synthetic beta 2-Inhibin, the peptide suppresses LHRH-induced FSH release while exerting minimal effect on LH secretion [1]. This selective FSH modulation enables researchers to isolate FSH-dependent gene expression changes, second messenger cascades, and feedback loop kinetics without the confounding influence of parallel LH pathway activation. The chemically defined nature of synthetic beta-Inhibin (67-94) supports precise dose-response curve generation and inter-laboratory protocol standardization [2].

In Vivo FSH-Dependent Reproductive Studies

For in vivo investigations requiring systemic modulation of circulating FSH levels, the cyclic disulfide form of beta-Inhibin (67-94) provides a validated tool with demonstrated efficacy in adult male rats [1]. Systemic administration produces significant suppression of FSH levels, enabling functional studies of spermatogenesis regulation, Sertoli cell function, and hypothalamic-pituitary-gonadal axis feedback control [1]. Researchers should verify that the procured peptide contains the correctly formed disulfide bond (Cys73-Cys87), as linear analogs or peptides with incorrect disulfide pairing show no in vivo activity [1][2].

Cross-Species Gonadotropin Pharmacology

The species-dependent potency profile of beta-Inhibin (67-94) provides a valuable platform for investigating species-specific differences in inhibin receptor recognition, signal transduction, or peptide metabolism. In rat anterior pituitary assays, synthetic beta 2-Inhibin exhibits 3–10× greater potency than native beta-Inhibin, whereas mouse assays demonstrate equipotency between the two forms [1]. Maximum FSH suppression occurs at ~300 pmol/mL in rat systems versus 10–15 pmol/mL in mouse systems [1]. These quantitative differences enable researchers to explore the molecular basis of species-specific responsiveness to inhibin peptides, with potential translational implications for interpreting preclinical data across rodent models [1].

QC and Identity Validation by Functional Bioassay

The functional dichotomy between authentic beta-Inhibin (67-94) and sequence-similar but inactive peptides (e.g., beta-MSP, which fails to suppress FSH at doses up to 10,000 ng/mL) establishes a functional bioassay as an essential quality control measure [1]. Researchers receiving new batches of beta-Inhibin (67-94) can verify biological activity using a rat pituitary cell culture FSH suppression assay, comparing dose-response curves against established reference standards. Material that fails to suppress FSH in this system is likely not authentic beta-Inhibin (67-94) or contains inactive linear/incorrectly folded forms, warranting rejection and alternative sourcing [1][2].

Application
Selection Property
Validation Focus
FSH‑specific pathway studies
FSH‑selective suppression over LH
Confirmation of LHRH‑induced FSH inhibition in pituitary cell cultures
In vivo FSH‑dependent reproductive research
Correctly folded cyclic disulfide form
Systemic FSH suppression verification in rodent models
Species‑specific gonadotropin pharmacology
Species‑dependent potency profile
Differential response assessment in rat vs. mouse pituitary assays
Peptide identity and activity QC
Functional activity in FSH suppression bioassay
Dose‑response comparison against established reference standard

Technical Documentation Hub

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